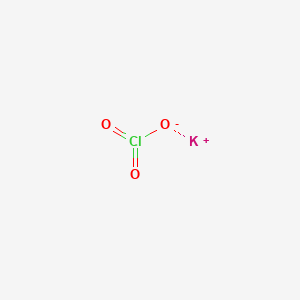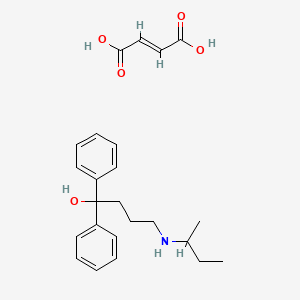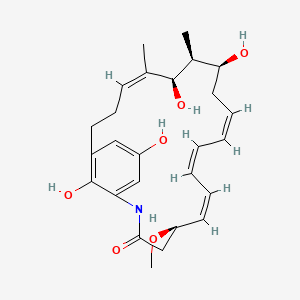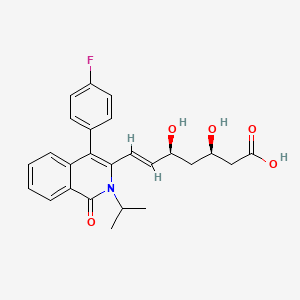
Hydridosilicon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydridosilicon is a silicon hydride.
Applications De Recherche Scientifique
Hydrogen Gas Production Enhancement
A significant application of hydridosilicon in scientific research is the enhancement of hydrogen gas production. For instance, Morimoto et al. (2005) demonstrated the overexpression of a hydrogenase gene in Clostridium paraputrificum, which resulted in an increase in hydrogen gas productivity by up to 1.7-fold compared to the wild type. This was achieved by ligating the hydA gene into a shuttle vector, expressing it in C. paraputrificum, and observing the resultant effects on metabolic pathways, including the abolition of lactic acid production and an increase in acetic acid production (Morimoto, Kimura, Sakka, & Ohmiya, 2005).
Optimization of Hydrogenase Expression
Furthering the study of hydrogenase expression, von Abendroth et al. (2008) focused on optimizing the yield of clostridial hydrogenase by replacing the native gene hydA1Ca with a recombinant one. They achieved significant improvements in the specific activity of the purified protein for hydrogen evolution, thereby demonstrating the potential of genetic modification in enhancing hydrogenase efficiency (von Abendroth et al., 2008).
Improving PCR Detection of Hydrogenase Genes
Wang, Olson, and Chang (2007) optimized the detection of hydA genes of Clostridia spp. by adding bovine serum albumin (BSA) to PCR and qPCR reactions. This enhancement in detection limits and the quality of amplicons signifies the importance of methodological advancements in genetic research pertaining to hydrogenase enzymes (Wang, Olson, & Chang, 2007).
Profiling Hydrogenase Gene Expression
In another study, Tolvanen et al. (2008) profiled the hydA gene and its transcript levels in Clostridium butyricum during continuous hydrogen fermentation. By developing a quantitative real-time PCR method, they were able to detect changes in hydA gene expression, which can be a useful target for monitoring process performance in biohydrogen production systems (Tolvanen et al., 2008).
Photocurrents and Hydrogen Production in Biofuel Cells
Hambourger et al. (2008) investigated the Clostridium acetobutylicum [FeFe]-hydrogenase HydA as a catalyst in a photoelectrochemical biofuel cell. They found that under illumination, this setup could oxidize a biofuel substrate and reduce protons to hydrogen, demonstrating the potential of using hydrogenase in renewable energy applications (Hambourger et al., 2008).
Propriétés
Formule moléculaire |
HSi |
|---|---|
Poids moléculaire |
29.093 g/mol |
Nom IUPAC |
λ1-silane |
InChI |
InChI=1S/HSi/h1H |
Clé InChI |
QHGSGZLLHBKSAH-UHFFFAOYSA-N |
SMILES |
[SiH] |
SMILES canonique |
[SiH] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


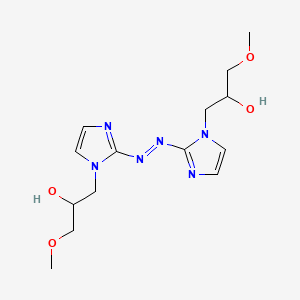
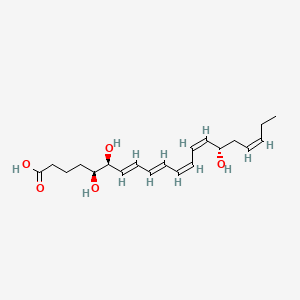
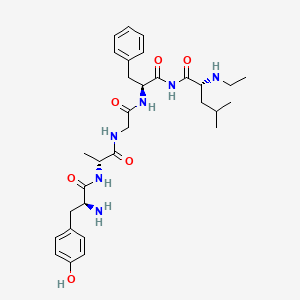
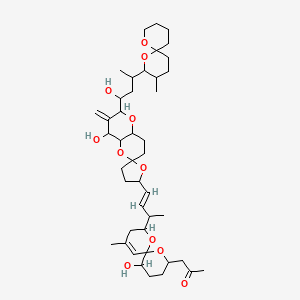
![3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B1238897.png)
![[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B1238898.png)
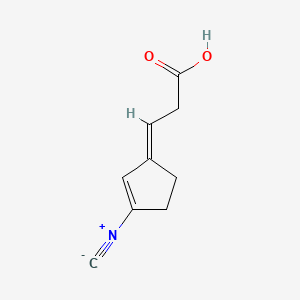
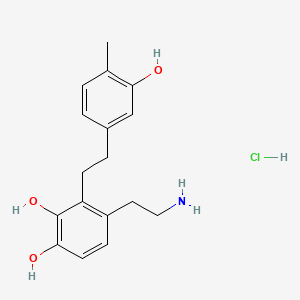

](/img/structure/B1238902.png)
